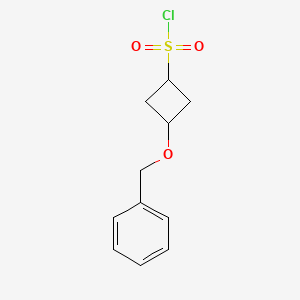

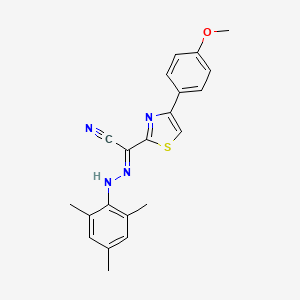

![molecular formula C15H19N5O2 B2880136 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine CAS No. 380552-33-0](/img/structure/B2880136.png)

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound you mentioned seems to be a complex organic molecule that contains a pyrazole ring and a piperazine ring . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Molecular Structure Analysis

The molecular structure of such a compound would likely be complex due to the presence of multiple functional groups and rings . The pyrazole ring is essentially planar, and the piperazine ring is known to adopt a chair conformation .Chemical Reactions Analysis

Pyrazole and piperazine rings can participate in various chemical reactions. Pyrazoles can act as ligands in coordination chemistry, binding to metal ions through the nitrogen atoms . Piperazines can react with acids to form salts, and can also undergo N-alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure. Generally, pyrazole compounds are characterized by their stability and planarity . Piperazine derivatives are often solid at room temperature .Aplicaciones Científicas De Investigación

N-dealkylation of Arylpiperazine Derivatives

Arylpiperazine derivatives, including compounds structurally related to 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine, have been explored for their pharmacokinetics and metabolism. These compounds are clinically applied mainly in the treatment of depression, psychosis, or anxiety. Their metabolism involves CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. This process underscores the importance of arylpiperazines in medicinal chemistry and their potential in designing new therapeutics (Caccia, 2007).

Piperazine Derivatives in Therapeutics

Piperazine, as a core structure, holds significant promise in the rational design of drugs. It is found in a wide range of medications with various therapeutic uses, such as antipsychotic, antihistamine, antidepressant, anticancer, and anti-inflammatory drugs. The modification of the substitution pattern on the piperazine nucleus can lead to significant differences in the medicinal potential of the resultant molecules. This versatility indicates that compounds like this compound could potentially be applied in various therapeutic areas, highlighting the scaffold's broad utility in drug discovery (Rathi et al., 2016).

Anti-mycobacterial Activity of Piperazine Analogues

The use of piperazine and its analogues has been reviewed with a focus on anti-mycobacterial compounds. These molecules, incorporating the piperazine unit, have shown potential activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This application area is particularly relevant for developing safer, selective, and cost-effective anti-mycobacterial agents, suggesting a potential area of application for compounds like this compound in addressing global health challenges posed by tuberculosis (Girase et al., 2020).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been reported to interact with various biological targets .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the compound.

Biochemical Pathways

Pyrazole derivatives have been reported to influence various biochemical pathways . The specific pathways affected would depend on the compound’s targets and its mode of action.

Result of Action

Based on the known activities of similar compounds, it could potentially have a range of effects, depending on its targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could potentially affect how the compound interacts with its targets and its overall effectiveness .

Safety and Hazards

Direcciones Futuras

The study of pyrazole and piperazine derivatives is a vibrant field with potential applications in medicinal chemistry, catalysis, and materials science . Future research may focus on developing new synthetic methods, exploring novel applications, and improving our understanding of their properties .

Análisis Bioquímico

Biochemical Properties

It is known that pyrazoles, which are part of the compound’s structure, are versatile scaffolds in organic synthesis and medicinal chemistry . They often interact with various enzymes, proteins, and other biomolecules, influencing their function and contributing to various biochemical reactions .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

1-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-11-9-12(2)19(17-11)15-10-13(3-4-14(15)20(21)22)18-7-5-16-6-8-18/h3-4,9-10,16H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJWFMJOTXNCFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2880053.png)

![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2880054.png)

![N-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2880055.png)

![(1R,2R,4S)-2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2880060.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2880063.png)

![(E)-1-butyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2880066.png)

![3-[1-[(E)-2-Phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2880067.png)

![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2880068.png)

![4-[(Cyclopentylformamido)methyl]benzoic acid](/img/structure/B2880072.png)